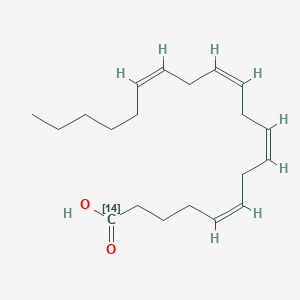

Arachidonic acid-carboxy-14C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Arachidonic acid-carboxy-14C is a radiolabeled form of arachidonic acid, a polyunsaturated omega-6 fatty acid. This compound is widely used in biochemical and physiological research due to its role in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes, which are essential mediators in various biological processes, including inflammation and immune responses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of arachidonic acid-carboxy-14C typically involves the incorporation of radioactive carbon-14 into the carboxyl group of arachidonic acid. This can be achieved through various chemical synthesis methods, including the use of labeled precursors in the fatty acid synthesis pathway .

Industrial Production Methods: Industrial production of this compound involves the fermentation of microorganisms such as Mortierella alpina, which are genetically modified to enhance the production of arachidonic acid. The radiolabeling is then performed by introducing carbon-14 during the biosynthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: Arachidonic acid-carboxy-14C undergoes several types of chemical reactions, including:

Reduction: Involves the conversion of double bonds to single bonds, although this is less common for polyunsaturated fatty acids.

Substitution: Involves the replacement of hydrogen atoms with other functional groups, often used in the synthesis of derivatives for research purposes.

Common Reagents and Conditions:

Oxidation: Common reagents include oxygen and enzyme catalysts like cyclooxygenase (COX) and lipoxygenase (LOX).

Reduction: Reagents such as hydrogen gas and metal catalysts (e.g., palladium) under high pressure and temperature.

Substitution: Reagents like halogens or other electrophiles under controlled conditions to ensure selective substitution.

Major Products:

Prostaglandins: Involved in inflammation and pain signaling.

Thromboxanes: Play a role in platelet aggregation and blood clotting.

Leukotrienes: Involved in immune responses and inflammation.

Wissenschaftliche Forschungsanwendungen

Arachidonic acid-carboxy-14C is extensively used in various fields of scientific research:

Chemistry: Used to study the metabolic pathways and enzymatic reactions involving arachidonic acid.

Biology: Helps in understanding the role of arachidonic acid in cell signaling and membrane fluidity.

Medicine: Used in research on inflammatory diseases, cardiovascular health, and the development of anti-inflammatory drugs

Wirkmechanismus

Arachidonic acid-carboxy-14C exerts its effects through its conversion into various eicosanoids, including prostaglandins, thromboxanes, and leukotrienes. These molecules act as signaling mediators in various physiological processes:

Prostaglandins: Bind to specific receptors on cell surfaces, initiating intracellular signaling cascades that lead to inflammation and pain responses.

Thromboxanes: Promote platelet aggregation and vasoconstriction, playing a crucial role in hemostasis.

Leukotrienes: Involved in immune responses, particularly in the recruitment of leukocytes to sites of inflammation.

Vergleich Mit ähnlichen Verbindungen

Arachidonic Acid: The non-radiolabeled form, widely present in animal tissues and involved in similar biochemical pathways.

Eicosapentaenoic Acid (EPA): Another omega-3 fatty acid with anti-inflammatory properties, often compared with arachidonic acid for its health benefits.

Docosahexaenoic Acid (DHA): An omega-3 fatty acid important for brain health, also involved in anti-inflammatory processes.

Uniqueness: Arachidonic acid-carboxy-14C is unique due to its radiolabel, which allows for precise tracking and quantification in metabolic studies. This makes it an invaluable tool for researchers studying the detailed mechanisms of fatty acid metabolism and the role of eicosanoids in health and disease .

Eigenschaften

CAS-Nummer |

3435-81-2 |

|---|---|

Molekularformel |

C20H32O2 |

Molekulargewicht |

306.5 g/mol |

IUPAC-Name |

(5Z,8Z,11Z,14Z)-(114C)icosa-5,8,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i20+2 |

InChI-Schlüssel |

YZXBAPSDXZZRGB-XJAQZXCESA-N |

Isomerische SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCC[14C](=O)O |

Kanonische SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Naphthalenecarboxamide, 4-[[2-(aminocarbonyl)-5-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B13790597.png)

![2-{(2-Hydroxybenzoyl)[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13790603.png)